2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride
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Overview
Description
2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides with bromine to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA synthesis and protein function .
Comparison with Similar Compounds
2-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-aminedihydrochloride can be compared with other triazole derivatives such as fluconazole and voriconazole, which are well-known antifungal agents . While these compounds share a similar triazole core, this compound is unique due to its specific substituents, which may confer different biological activities and chemical reactivity . Other similar compounds include 1,2,4-triazole-3-thiols and 1,2,4-triazole-3-carboxamides, which also exhibit diverse biological activities .
Properties
Molecular Formula |
C5H11BrCl2N4 |
---|---|
Molecular Weight |
277.98 g/mol |
IUPAC Name |
2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H9BrN4.2ClH/c1-10-4(2-3-7)8-9-5(10)6;;/h2-3,7H2,1H3;2*1H |
InChI Key |
UHOBOIWUXFDIAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1Br)CCN.Cl.Cl |
Origin of Product |
United States |
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